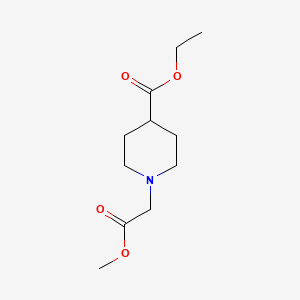

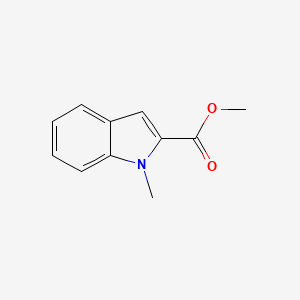

![molecular formula C9H14O2 B1266962 双环[2.2.2]辛烷-2-羧酸 CAS No. 29221-25-8](/img/structure/B1266962.png)

双环[2.2.2]辛烷-2-羧酸

描述

Synthesis Analysis

The synthesis of ε-amino acids based on the bicyclic skeleton, including bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates the complexity and innovation in creating these compounds. These amino acids are prepared from 4,4-diethylcarboxylic bicyclo[3.3.0]oct-2-enone through the catalytic Pauson-Khand reaction, highlighting the intricate steps involved in the synthesis of bicyclic compounds (Yeo et al., 2006).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octane derivatives, such as the (2R,3S-3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, showcases the D3 symmetry and the deviation from ideal boat conformations. This intricate structure is stabilized by intermolecular hydrogen bonds, which are crucial for the compound's stability and reactivity (Buñuel et al., 1996).

Chemical Reactions and Properties

Bicyclo[2.2.2]octane-2-carboxylic acid derivatives exhibit a range of chemical reactivities due to their unique structure. For instance, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their application in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones demonstrates the compound's versatility in facilitating stereoselective chemical reactions (Otomaru et al., 2005).

Physical Properties Analysis

The physical properties of bicyclo[2.2.2]octane-2-carboxylic acid derivatives, such as solubility, thermal stability, and crystal structure, are influenced by the bicyclic framework. For example, soluble and colorless polyimides derived from bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides show excellent thermal stability and solubility in polar solvents, highlighting the impact of the bicyclic structure on physical properties (Matsumoto & Kurosaki, 1997).

Chemical Properties Analysis

The chemical properties, such as acidity and reactivity, of bicyclo[2.2.2]octane-2-carboxylic acid derivatives can be significantly influenced by substituents. Studies on 4-substituted derivatives have provided insights into the inductive effects and how they affect the compound's acidity and overall chemical behavior. These properties are essential for understanding the compound's reactivity and potential applications (Exner & Böhm, 2002).

科学研究应用

1. Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts

- Application Summary : Bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives are used as chiral constrained bridged scaffolds for foldamers and chiral catalysts . These molecules provide unique scaffolds usable in organic and bioorganic chemistry .

- Methods of Application : The challenge is to develop versatile platforms with highly controlled chemical three-dimensional space thanks to controlled chirality and conformational restraints . Constrained cyclic β-amino acids have been incorporated into oligomers to successfully stabilize original structures in foldamer science .

- Results or Outcomes : These molecules have been involved in asymmetric synthesis as efficient organo-catalysts in their free form and as derivatives . They have also been used in the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .

2. Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

- Application Summary : Bicyclo[2.2.2]octane-1-carboxylates can be synthesized enantioselectively under metal-free conditions .

- Methods of Application : A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .

- Results or Outcomes : This process is highly enantioselective and is mediated by an organic base .

3. Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

- Application Summary : Bicyclo[2.2.2]octane-1-carboxylates can be synthesized enantioselectively under metal-free conditions .

- Methods of Application : A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .

- Results or Outcomes : This process is highly enantioselective and is mediated by an organic base .

4. Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Towards Transparent Metal–Organic Frameworks

- Application Summary : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is used in the preparation of transparent porous materials .

- Methods of Application : The preparation of transparent porous materials can offer a different access towards the study of molecules under solid confined space .

- Results or Outcomes : The outcomes of this application are not specified in the source .

5. 2-Oxabicyclo [2.2.2]octane as a New Bioisostere of the Phenyl Ring

- Application Summary : 2-Oxabicyclo [2.2.2]octane is used as a new bioisostere of the phenyl ring . This substitution has led to improved physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

- Methods of Application : The methods of application are not specified in the source .

- Results or Outcomes : In Imatinib, this substitution has resulted in new bioactive analogs of the drug .

6. Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid: Towards Transparent Metal–Organic Frameworks

- Application Summary : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is used in the preparation of transparent porous materials .

- Methods of Application : The preparation of transparent porous materials can offer a different access towards the study of molecules under solid confined space .

- Results or Outcomes : The outcomes of this application are not specified in the source .

安全和危害

This compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation3. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes7.

未来方向

“Bicyclo[2.2.2]octane-2-carboxylic acid” has potential applications in the development of transparent metal-organic frameworks due to its bicyclic organic dicarboxylic linkers5. This represents a unique opportunity for the creation of materials with tunable pore sizes5.

属性

IUPAC Name |

bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGHXVHKCJNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296211 | |

| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-2-carboxylic acid | |

CAS RN |

29221-25-8 | |

| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.2]octane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo(2.2.2)octane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

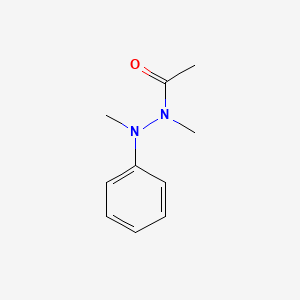

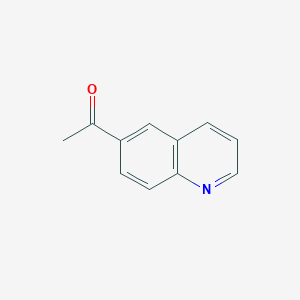

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

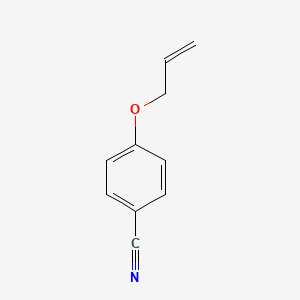

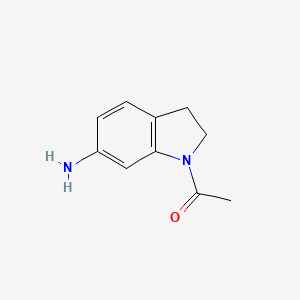

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)

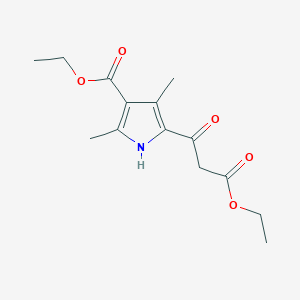

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)

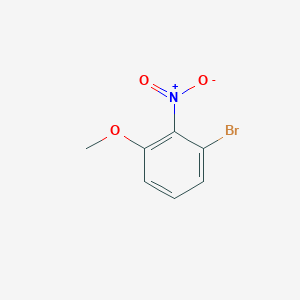

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)